Ethyl 5-chloroindole-2-carboxylate
Overview
Description
Ethyl 5-chloroindole-2-carboxylate, also known as 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester, is a chemical compound with the formula C11H10ClNO2 . It is also referred to as 2-Carbethoxy-5-chloroindole or 5-Chloro-1H-indole-2-carboxylic acid ethyl ester . This compound has been used in the synthesis of anti-allergic agents .
Molecular Structure Analysis
The molecular structure of Ethyl 5-chloroindole-2-carboxylate can be represented by the IUPAC Standard InChI: InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 .Physical And Chemical Properties Analysis
Ethyl 5-chloroindole-2-carboxylate is a yellowish to light brown crystalline powder . It has a molecular weight of 223.66 . The melting point is between 166-168 °C .Scientific Research Applications
Antiviral Activity
Indole derivatives, including Ethyl 5-chloro-1H-indole-2-carboxylate, have shown potential as antiviral agents . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives are known to possess anti-inflammatory properties . This makes Ethyl 5-chloro-1H-indole-2-carboxylate a potential candidate for the development of new anti-inflammatory drugs.
Anticancer Activity
Indole derivatives have shown significant anticancer activity . The indole nucleus in these compounds binds with high affinity to multiple receptors, which can be helpful in developing new useful anticancer derivatives .
Antioxidant Activity
Indole derivatives, including Ethyl 5-chloro-1H-indole-2-carboxylate, have demonstrated antioxidant properties . This suggests potential applications in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial properties . This suggests that Ethyl 5-chloro-1H-indole-2-carboxylate could be used in the development of new antimicrobial agents.
Anti-allergic Agents
Ethyl 5-chloro-2-indolecarboxylate has been used in the synthesis of anti-allergic agents . This indicates its potential application in the treatment of allergic reactions.
Antidiabetic Activity
Indole derivatives have shown potential as antidiabetic agents . This suggests that Ethyl 5-chloro-1H-indole-2-carboxylate could be explored for its potential in the treatment of diabetes.
Antimalarial Activity
Indole derivatives have demonstrated antimalarial properties . This suggests that Ethyl 5-chloro-1H-indole-2-carboxylate could be a potential candidate for the development of new antimalarial drugs.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 5-chloro-1H-indole-2-carboxylate, also known as Ethyl 5-chloro-2-indolecarboxylate or Ethyl 5-chloroindole-2-carboxylate, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , and they have been found in many important synthetic drug molecules . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, resulting in a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to exhibit various biologically vital properties .
properties
IUPAC Name |
ethyl 5-chloro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-6-7-5-8(12)3-4-9(7)13-10/h3-6,13H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKIFKYHCJAIAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197352 | |
Record name | Ethyl 5-chloroindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-chloroindole-2-carboxylate | |
CAS RN |
4792-67-0 | |
Record name | Ethyl 5-chloro-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4792-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloroindole-2-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4792-67-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94209 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethyl 5-chloroindole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-chloroindole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.041 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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